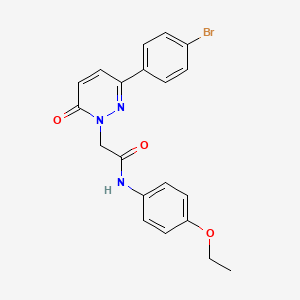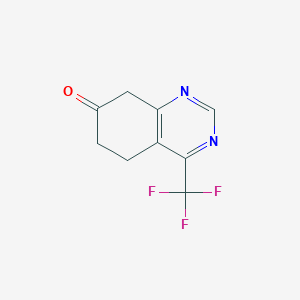
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one is a compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is widely used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the stability, lipophilicity, and binding selectivity of compounds .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which allows for the efficient and selective introduction of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)quinazolin-2(1H)-one: Another quinazolinone derivative with a trifluoromethyl group.
4-(Trifluoromethyl)quinazolin-6(1H)-one: A similar compound with the trifluoromethyl group in a different position.
Uniqueness
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one is unique due to its specific structural arrangement, which can lead to distinct chemical and biological properties.
特性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
4-(trifluoromethyl)-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8-6-2-1-5(15)3-7(6)13-4-14-8/h4H,1-3H2 |
InChIキー |
UFQMSOHLLFVDJK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)N=CN=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


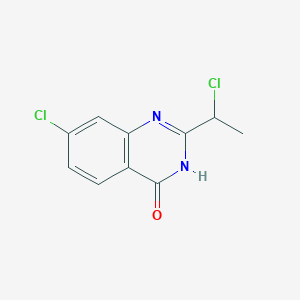
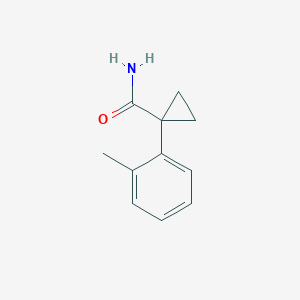
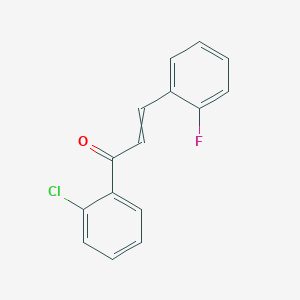
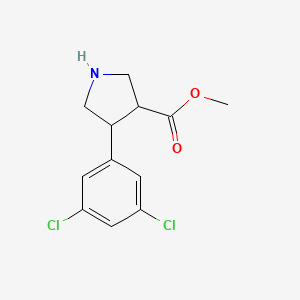
![7-Methylspiro[3.5]nonan-1-ol](/img/structure/B14865126.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)
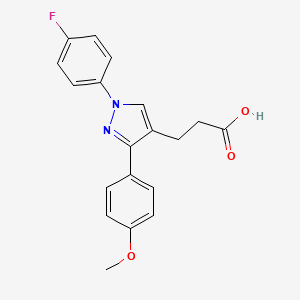
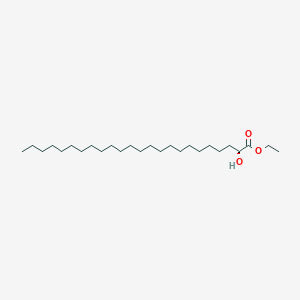

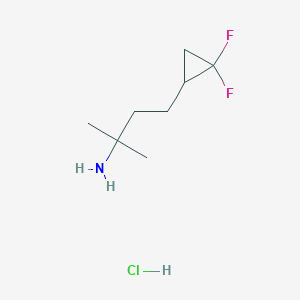
![2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one](/img/structure/B14865159.png)


